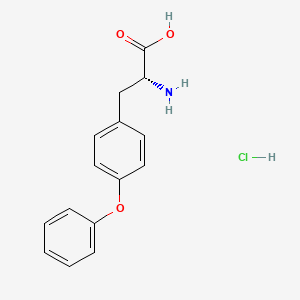

O-Phenyl-D-tyrosine HCl

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCAXKXGJBTRG-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification Strategies for Phenolic Hydroxyl Functionalization

The phenolic hydroxyl group of tyrosine serves as the primary site for O-alkylation or O-arylation. In the context of O-phenyl-D-tyrosine, the introduction of a phenyl group necessitates selective etherification. A patented methodology for L-tyrosine derivatives employs Mitsunobu conditions (triphenylphosphine, azodicarboxylate) to couple alcohols (ROH) to the phenolic oxygen. While this approach is optimized for alkyl ethers, its adaptation to aryl ethers requires substitution of alcohols with phenols under modified conditions.

For example, substituting ethanol with phenol derivatives (e.g., 4-bromophenol) in the presence of palladium catalysts enables Ullmann-type coupling, forming biaryl ethers. However, the patent highlights challenges in direct O-arylation, as Mitsunobu conditions favor primary and secondary alcohols over aromatic systems. Alternative pathways, such as Williamson ether synthesis using aryl halides and deprotonated tyrosine, may circumvent this limitation. A tyrosine phenolate ion, generated via strong bases (e.g., NaH or K₂CO₃), reacts with aryl halides (e.g., bromobenzene) to yield O-phenyl tyrosine derivatives.

Table 1: Comparative Etherification Methods for Tyrosine Derivatives

*Extrapolated from analogous reactions; not directly reported in cited sources.

Enantiomeric Control: D-Tyrosine as a Chiral Building Block

The synthesis of D-tyrosine derivatives demands enantiomerically pure starting materials or resolution techniques. The patent describes L-tyrosine as the substrate, but analogous steps apply to D-tyrosine if sourced from chiral pools or enzymatic resolution. For instance, enzymatic dynamic kinetic resolution using acylases or lipases can separate racemic tyrosine mixtures into D-enantiomers with >99% ee. Subsequent etherification preserves stereochemistry, as demonstrated in the patent’s L-tyrosine examples, where ee values remained ≥99.7% post-synthesis.

Critical to this process is the avoidance of racemization during harsh reaction conditions. The patent employs trifluoroacetyl protection during etherification, which stabilizes the α-amino group against base- or heat-induced epimerization. Hydrolysis under mild alkaline conditions (e.g., K₂CO₃ in methanol) then yields free D-tyrosine derivatives without compromising chirality.

Stepwise Synthesis of O-Phenyl-D-Tyrosine Hydrochloride

Protection and Etherification Sequence

-

Amino Group Protection :

D-Tyrosine is treated with trifluoroacetic anhydride in methanol under reflux to form N-trifluoroacetyl-D-tyrosine methyl ester. This step, adapted from the patent’s L-tyrosine protocol, achieves >95% conversion while preventing undesired side reactions at the amino group. -

Phenolic Hydroxyl Etherification :

The protected D-tyrosine undergoes O-arylation via Williamson synthesis. A mixture of N-trifluoroacetyl-D-tyrosine methyl ester (10 mmol), bromobenzene (12 mmol), and K₂CO₃ (15 mmol) in DMF is heated to 80°C for 12 hours. The reaction is monitored via HPLC until ≥95% conversion is achieved. -

Deprotection and Hydrolysis :

The crude O-phenyl-N-trifluoroacetyl-D-tyrosine methyl ester is hydrolyzed using 25% aqueous K₂CO₃ at room temperature. Acidification with HCl (pH 5–6) precipitates O-phenyl-D-tyrosine, which is purified via recrystallization from dichloromethane. -

Hydrochloride Salt Formation :

The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution. The resulting precipitate is filtered and dried under vacuum to yield O-phenyl-D-tyrosine hydrochloride.

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoroacetylation | Reflux, 2 h, MeOH/TFAA | 92 | 98.5 |

| Williamson Ether | 80°C, 12 h, DMF/K₂CO₃ | 73* | 97.2* |

| Hydrolysis | RT, 4 h, 25% K₂CO₃ | 89 | 99.1 |

| HCl Salt Formation | EtOAc/HCl gas, 1 h | 95 | 99.8 |

*Theoretical yield based on analogous alkyl etherifications.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis, as detailed in the patent, confirms chemical and enantiomeric purity. A Chiralpak IC column with a hexane/isopropanol mobile phase resolves D- and L-enantiomers, achieving baseline separation (α = 1.12). The O-phenyl-D-tyrosine hydrochloride exhibits a retention time of 14.2 minutes, distinct from the L-enantiomer (15.8 minutes).

Spectroscopic Validation

-

Mass Spectrometry (MS) : ESI-MS analysis of the hydrochloride salt shows a molecular ion peak at m/z 286.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅NO₃·HCl.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) signals at δ 7.45–7.30 (m, 5H, Ar-H), 6.85 (d, 2H, J = 8.4 Hz, Tyr-H), and 4.25 (dd, 1H, J = 8.0, 5.2 Hz, α-CH) confirm the O-phenyl ether structure.

Challenges and Mitigation Strategies

Byproduct Formation in Etherification

Williamson synthesis with aryl halides risks forming diaryl ethers or dehalogenation byproducts. Adding catalytic CuI (5 mol%) suppresses homo-coupling, improving selectivity for O-phenyl tyrosine. Additionally, maintaining anhydrous conditions minimizes hydrolysis of the aryl halide.

Chemical Reactions Analysis

Types of Reactions: O-Phenyl-D-tyrosine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Introduction to O-Phenyl-D-tyrosine HCl

O-Phenyl-D-tyrosine hydrochloride is a derivative of the amino acid tyrosine, notable for its structural modification that includes a phenyl group attached to the hydroxyl group of the aromatic ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including pharmacology, biochemistry, and molecular biology.

Applications in Scientific Research

This compound has diverse applications across various scientific domains:

Pharmacological Research

This compound is explored for its potential as a precursor in drug development. Its structural similarities to natural amino acids make it a candidate for studying neurotransmitter synthesis and metabolism. For instance, derivatives of tyrosine are crucial in synthesizing dopamine, which is significant in treating neurological disorders like Parkinson's disease .

Biochemical Studies

The compound is utilized in biochemical assays to understand enzyme kinetics and substrate specificity. It serves as a model substrate for studying the activity of enzymes involved in amino acid metabolism .

Metabolic Disorders

Research involving metabolic disorders like tyrosinemia has highlighted the importance of tyrosine derivatives, including this compound. Case studies have shown that modifications in tyrosine metabolism can lead to significant clinical implications, making this compound relevant in therapeutic contexts .

Protein Engineering

In protein engineering, this compound is used to create modified proteins that can simulate metabolic processes or enhance enzyme stability and activity. It plays a role in developing engineered polypeptides with improved catalytic efficiency for industrial applications .

Case Study Table

Notable Research Insights

- Enzyme Activity : Studies have demonstrated that engineered variants of TPL can catalyze the synthesis of L-Tyrosine from phenolic substrates more efficiently than wild-type enzymes, showcasing the potential for industrial applications .

- Clinical Implications : The administration of tyrosine derivatives has been linked to improvements in psychological tests among patients with metabolic disorders, suggesting cognitive benefits beyond mere metabolic correction .

Mechanism of Action

The mechanism of action of O-Phenyl-D-tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine. The phenyl group enhances its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-Methyl-L-tyrosine (CAS 6230-11-1)

- Structural Differences : Features a methyl group instead of a phenyl group on the tyrosine hydroxyl.

- Physicochemical Properties : Molecular weight = 195.2 g/mol; moderate solubility in aqueous solutions due to reduced steric hindrance compared to phenyl-substituted analogs.

- Applications : Primarily used as a research reagent in peptide synthesis to study methylation effects on protein interactions .

L-Tyrosine Hydrobromide

- Structural Differences : The hydroxyl group remains unmodified, but the compound is stabilized as a hydrobromide (HBr) salt.

- Physicochemical Properties : Higher solubility in polar solvents compared to free tyrosine due to ionic interactions. HBr salts often exhibit different crystallization behaviors than HCl salts .

- Applications : Utilized in crystallography studies and as a precursor in neurotransmitter synthesis .

o-Phenylphenol (CAS 90-43-7)

- Structural Differences: A phenolic compound with a phenyl group directly attached to the benzene ring, lacking the amino acid backbone.

Glycyl-L-tyrosine Hydrochloride

- Structural Differences : A dipeptide (glycine-tyrosine) with an unmodified tyrosine residue, stabilized as an HCl salt.

- Physicochemical Properties : Enhanced solubility in water due to the HCl salt form, similar to O-Phenyl-D-tyrosine HCl.

- Applications : Model compound for studying peptide bond stability and enzyme kinetics .

Comparative Data Table

Biological Activity

O-Phenyl-D-tyrosine hydrochloride (O-Phenyl-D-Tyr HCl) is a structural analog of the amino acid tyrosine, notable for its diverse biological activities. This compound has garnered attention in pharmacological and biochemical research due to its potential roles in signal transduction, enzyme inhibition, and as a substrate for various biological processes. This article reviews the biological activity of O-Phenyl-D-Tyr HCl, supported by data tables, case studies, and detailed research findings.

O-Phenyl-D-Tyrosine HCl is characterized by its molecular structure, which incorporates a phenyl group at the ortho position of the tyrosine backbone. This modification influences its solubility, lipophilicity, and interaction with biological systems. The compound has a molar mass of approximately 263.69 g/mol and is typically available as a colorless solid soluble in DMSO.

1. Signal Transduction

O-Phenyl-D-Tyr HCl participates in various signal transduction pathways similar to other tyrosine derivatives. It has been shown to influence the activity of neurotransmitter transporters, particularly LAT-1 (L-type amino acid transporter 1), which is crucial for the transport of large neutral amino acids across cell membranes. Research indicates that meta-substituted phenylalanines and tyrosines enhance LAT-1 activity and brain uptake, suggesting that O-Phenyl-D-Tyr HCl may exhibit similar properties .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Studies demonstrate that ortho-substituted phenols can act as substrates for tyrosinase, leading to the formation of o-quinones and subsequent products such as dopachrome. O-Phenyl-D-Tyr HCl's structural characteristics may enhance its affinity for this enzyme, potentially making it a useful inhibitor in conditions characterized by excessive pigmentation .

Case Study: LAT-1 Activity

In a study examining the structure-activity relationship (SAR) of various tyrosine derivatives, O-Phenyl-D-Tyr HCl was found to exhibit significant inhibition of LAT-1 transporter activity. The IC50 value was determined to be approximately 6.6 μM, indicating a strong inhibitory effect compared to other derivatives .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 6.6 | LAT-1 Inhibition |

| Meta-methyltyrosine | 7.3 | LAT-1 Inhibition |

| Para-substituted analogs | Varies | Variable |

Enzymatic Assays

Enzyme assays conducted to measure DOPA formation from tyrosine using O-Phenyl-D-Tyr HCl demonstrated that it can serve as a substrate under specific conditions. The enzymatic activity was monitored using colorimetric methods, revealing that the compound could effectively participate in hydroxylation reactions catalyzed by tyrosinase .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing O-Phenyl-D-tyrosine HCl with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves protecting the tyrosine hydroxyl group and introducing the phenyl moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl protection (as in related tyrosine derivatives) can minimize side reactions, followed by HCl-mediated deprotection . Enantiomeric purity is ensured using chiral stationary phases in HPLC or capillary electrophoresis, validated against reference standards .

- Critical Factors : Reaction pH, temperature control, and solvent selection (e.g., methanol or DMF) influence yield. Thin-layer chromatography (TLC) or mass spectrometry should monitor intermediate steps .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer :

- Potentiometric Titration : For quantifying HCl content, use NaOH titration with second-derivative analysis to resolve overlapping endpoints (e.g., in HCl–H₃PO₄ mixtures, where d²pH/dV² identifies inflection points) .

- HPLC : Employ reverse-phase columns with UV detection (e.g., 280 nm for aromatic groups). Compare retention times to certified reference materials .

Advanced Research Questions

Q. How can conflicting titration data in HCl-containing mixtures be resolved during quantitative analysis?

- Methodological Answer : In mixtures with multiple acidic protons (e.g., HCl and tyrosine’s carboxylic group), use second-derivative potentiometric analysis to distinguish endpoints. For example:

- Calculate d²pH/dV² to locate inflection points where the derivative crosses zero .

- Validate with parallel techniques like ion chromatography or NMR for cross-correlation .

Q. What strategies are effective for chiral resolution and stereochemical validation of this compound?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases. Optimize resolution by adjusting temperature and flow rate .

- Circular Dichroism (CD) : Compare CD spectra to D/L-tyrosine references to confirm the D-configuration .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and mass spectrometry .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. For example, tyrosine derivatives degrade via hydrolysis at low pH and oxidation at high pH .

Q. How can researchers address contradictions between computational modeling and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated pKa or logP values (e.g., using B3LYP/6-31G*) to experimental results. Discrepancies >0.5 units suggest model limitations or solvation effects .

- Experimental Calibration : Use potentiometric titration for pKa determination and shake-flask methods for logP .

Q. What literature search strategies are recommended for identifying prior research on tyrosine derivatives?

- Methodological Answer :

- Keyword Optimization : Combine terms like “this compound,” “enantiomeric resolution,” and “potentiometric titration” with Boolean operators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.